Piprozolin

Description

Historical Context of Piprozolin Discovery and Initial Characterization for Therapeutic Purpose

The historical context of this compound's discovery and initial characterization for therapeutic purposes is linked to the search for compounds that could influence bile production and flow. While specific detailed accounts of its initial discovery are not extensively documented in readily available sources, research dating back to the early 1970s explored its mechanism of action in experimental animals, characterizing it as a choleretic agent. wikipedia.orgmedchemexpress.com This early research aimed to understand how this compound affected the biliary system, suggesting its potential utility in conditions where increased bile flow was desired. wikipedia.org

Conceptual Categorization within Choleretic Agent Research

This compound is conceptually categorized within the field of choleretic agent research. Choleretic agents are substances that stimulate the production and secretion of bile by the liver. patsnap.com This categorization is based on the observed biological activity of this compound in increasing bile flow. wikipedia.orgmedchemexpress.com Research in this area investigates various compounds that can influence different aspects of bile formation and transport, including the stimulation of hepatocytes to produce bile and effects on the composition and flow of bile through the biliary tract. patsnap.comwjgnet.com Other compounds studied for their choleretic properties include Anethole trithione, Fenipentol, Moquizone, and Febuprol (Valbilan).

Evolution of Research Focus on this compound in Bile Therapy

Detailed Research Findings:

Early research in experimental animals characterized this compound's mechanism of action as a choleretic. A study published in 1972 investigated its effects, noting its ability to increase bile flow. wikipedia.orgmedchemexpress.com Compared to compounds like fenclozic acid, this compound demonstrated choleretic activity rather than anti-inflammatory effects, indicating its specific influence on bile production. wikipedia.org

While extensive data tables specifically on this compound's effects from readily available sources are limited, the general principles of choleretic research involve measuring parameters such as bile flow rate and bile composition. Studies on other choleretic agents often present data on the increase in bile volume or the altered concentration of bile salts and other components in bile following administration.

For illustrative purposes, research on other choleretic agents or bile-related studies provides examples of data that are typically collected in this field. For instance, studies investigating bile acid transport may measure the uptake or efflux rates of bile acids across cell membranes. wjgnet.com Research on the effects of compounds on bile composition might quantify the levels of bile acids, phospholipids, and cholesterol in bile. explorationpub.com

| Parameter | Control Group (Arbitrary Units) | Treatment Group (Choleretic Agent - Arbitrary Units) | Change (%) |

| Bile Flow Rate | X | Y | ((Y-X)/X)100 |

| Bile Salt Output | A | B | ((B-A)/A)100 |

| Cholesterol Output | C | D | ((D-C)/C)*100 |

This table structure demonstrates how research findings on choleretic agents quantify their impact on key aspects of bile production and flow.

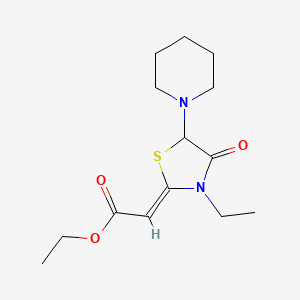

Structure

3D Structure

Properties

CAS No. |

63250-48-6 |

|---|---|

Molecular Formula |

C14H22N2O3S |

Molecular Weight |

298.40 g/mol |

IUPAC Name |

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |

InChI Key |

UAXYBJSAPFTPNB-KHPPLWFESA-N |

Isomeric SMILES |

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |

Canonical SMILES |

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Piprozoline; piprozolin. |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Established Chemical Synthesis Pathways of Piprozolin

The synthesis of this compound involves a series of reactions starting from simpler precursors. One described pathway involves the condensation of ethyl mercaptoacetate (B1236969) with ethyl cyanoacetate, leading to a thiazolinone intermediate. wikipedia.org This intermediate undergoes further transformations, including methylation and bromination, followed by displacement with piperidine (B6355638) to yield this compound. wikipedia.org

Exploration of Reaction Mechanisms in this compound Synthesis

The synthesis pathway suggests several key reaction mechanisms. The initial step, the condensation of ethyl mercaptoacetate with ethyl cyanoacetate, likely involves nucleophilic attack and cyclization to form the thiazolinone ring. wikipedia.org Methylation of the nitrogen atom in the thiazolinone intermediate is followed by a shift of the enamine double bond. wikipedia.org Bromination of the active methylene (B1212753) group is an electrophilic substitution reaction. The final step, the introduction of the piperidine moiety, is a nucleophilic substitution where the piperidine displaces the bromine atom. wikipedia.org While the precise, detailed mechanisms for each step in the context of this compound synthesis are not extensively detailed in the search results, the general reaction types involved are common in organic synthesis. Mechanisms for the formation of thiazolidin-4-ones, a core structure related to this compound, often involve the attack of a nucleophilic nitrogen on an electrophilic carbonyl, followed by cyclization involving a sulfur atom. thieme-connect.com

Optimization of Synthetic Routes for Research-Scale Production

Optimization of synthetic routes for research-scale production typically focuses on maximizing yield, purity, and efficiency, while minimizing costs and waste. Although specific details on the optimization of this compound synthesis for research scale were not prominently found, general principles from the synthesis of related compounds like piperacillin (B28561) can be considered. For instance, studies on piperacillin synthesis have explored using microreactors to improve mixing and control, leading to higher yields and reduced impurities compared to traditional methods. sci-hub.seresearchgate.netresearchgate.net Optimizing reaction conditions such as temperature, solvent, and reactant ratios are crucial steps in developing efficient synthetic pathways. bohrium.com

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Studies

The design and synthesis of analogs and derivatives are fundamental approaches in chemical research to understand the relationship between chemical structure and biological activity. By systematically modifying the structure of this compound, researchers can probe which parts of the molecule are essential for its activity and explore potential new properties.

Structure-Driven Derivatization for Biological Activity Elucidation

Structure-activity relationship (SAR) studies are key to understanding how modifications to the this compound structure affect its biological effects. While specific SAR studies solely focused on this compound were not extensively found, research on analogs of related compounds, such as piperacillin, demonstrates this principle. For example, studies on piperacillin analogs have investigated how changes in side chains affect antibacterial activity, stability to beta-lactamases, and binding affinity to penicillin-binding proteins. nih.govnih.gov Similarly, derivatization of the thiazolidinone core structure, present in this compound, has been explored to yield compounds with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comdergipark.org.tr By synthesizing derivatives with specific functional group modifications or substitutions on the this compound scaffold, researchers can gain insights into the structural requirements for its choleretic activity and potentially identify analogs with improved or altered properties.

Development of Novel Synthetic Precursors for Analog Generation

Developing novel synthetic precursors can open up new avenues for generating a diverse range of this compound analogs. This involves designing and synthesizing intermediate compounds that can be readily transformed into various derivatives through subsequent reactions. While specific novel precursors for this compound analog synthesis were not detailed in the search results, the general approach involves utilizing versatile building blocks and reaction methodologies that allow for the introduction of different substituents and structural variations onto the core this compound scaffold or related thiazolidinone structures. For instance, the synthesis of various heterocyclic compounds and their derivatives often relies on the development of efficient methods for creating key intermediate structures. frontiersin.orgnih.govfrontiersin.org Research into novel synthetic routes for thiazolidinones and related heterocycles provides a basis for developing precursors applicable to this compound analog synthesis. thieme-connect.combeilstein-journals.orgresearchgate.net

This compound is a chemical compound identified as a choleretic agent, meaning it is intended to increase the flow of bile. It is classified as a small molecule drug. nih.govwikipedia.orgdrugbank.com Its chemical formula is C14H22N2O3S, and its molecular weight is approximately 298.40 g/mol . nih.govwikipedia.orguni.lu

The IUPAC name for this compound is ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate. nih.govwikipedia.orguni.lu It is functionally related to alpha-amino acids. nih.govdrugbank.com

Preclinical Pharmacological Investigations

Structure-Activity Relationship (SAR) Studies for Choleretic Efficacy

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a compound with its biological activity. For Piprozolin, SAR investigations related to its choleretic efficacy would typically explore how modifications to its chemical structure influence its ability to increase bile flow.

Identification of Key Structural Motifs Governing Choleretic Potency

This compound is characterized by a 4-oxothiazolidine core and an exocyclic C=C double bond at the C(2)-position nih.govctdbase.orgnih.govnih.govcsic.esidrblab.net. This heterocyclic system, the 4-oxothiazolidine core, is recognized as a significant structural motif present in various biologically active compounds, including other pharmaceuticals nih.govctdbase.orgnih.govidrblab.net. The exocyclic double bond in such compounds often contains electron-accepting groups, contributing to their electronic properties as push-pull alkenes nih.govctdbase.orgnih.gov.

While the 4-oxothiazolidine core and the exocyclic double bond are identified as fundamental structural elements of this compound, detailed published structure-activity relationship studies specifically delineating how modifications to different parts of the this compound molecule (such as the ethyl group on the nitrogen, the piperidine (B6355638) ring, or the ethyl acetate (B1210297) group) quantitatively affect its choleretic potency are not extensively detailed in the readily available literature from the conducted searches. Research on 4-thiazolidinone (B1220212) derivatives in general suggests that modifications at positions 2 and 5 of the ring can influence biological activity. However, specific data correlating these modifications in this compound analogues directly to changes in choleretic efficacy was not found.

Preclinical Pharmacokinetic and Metabolic Research

Absorption and Distribution Studies in Animal Models

Studies in animal models are conducted to understand how Piprozolin is absorbed into the bloodstream following administration and how it subsequently distributes throughout the body's tissues and organs. These studies typically involve administering the compound to different animal species and measuring its concentration in plasma and various tissues over time. Factors such as the route of administration, the physical and chemical properties of this compound, and the physiological characteristics of the animal model can influence the rate and extent of absorption and distribution. While specific detailed findings on this compound's absorption and distribution across various animal models were not extensively available in the search results, preclinical pharmacokinetic studies in animals are generally designed to determine parameters such as bioavailability, peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), and volume of distribution (Vd) nih.govbiorxiv.org. These parameters provide crucial information about how much of the administered dose enters the systemic circulation and how widely it is distributed in the body.

Metabolic Transformations and Pathway Identification in Preclinical Systems

Metabolism, or biotransformation, is a key process in the elimination of many drugs and involves the enzymatic conversion of the parent compound into metabolites longdom.org. Preclinical studies aim to identify the metabolic pathways this compound undergoes and characterize the resulting metabolites in animal models. Understanding these transformations is vital as metabolites can have different pharmacological activities or toxicological profiles compared to the parent compound admescope.com.

Enzymatic Processes Involved in this compound Biotransformation

Biotransformation is primarily mediated by a variety of enzymes, predominantly located in the liver, but also in other tissues such as the intestines, kidneys, and lungs longdom.org. The cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of many xenobiotics, including drugs longdom.orgalmazovcentre.runih.gov. Other enzyme systems, such as flavin-containing monooxygenases (FMOs) and enzymes involved in phase II conjugation reactions like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), also contribute significantly to drug metabolism longdom.orgupol.cz. While specific enzymatic processes involved in this compound's biotransformation were not detailed in the provided search results, preclinical metabolic studies typically investigate which of these enzyme systems are responsible for the observed metabolic transformations in animal models. This often involves in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes from the relevant animal species admescope.complos.org.

Identification and Characterization of Metabolites in Experimental Models

Identifying and characterizing the metabolites of this compound in preclinical animal models is a crucial step in understanding its metabolic fate. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are commonly employed for this purpose admescope.complos.orgnih.govnih.govjfda-online.com. These techniques allow for the separation, detection, and structural elucidation of metabolites present in biological samples (e.g., plasma, urine, bile, tissue extracts) from dosed animals admescope.com. Metabolite profiling and identification help to determine the major metabolic pathways and the structures of the resulting metabolites admescope.comjfda-online.com. This information is essential for assessing potential species differences in metabolism and for guiding further studies, including toxicological evaluations of significant metabolites admescope.com.

Analytical Methodologies for Research and Quantification in Biological Matrices

Chromatographic Techniques for Piprozolin and its Metabolites

Chromatographic techniques are widely used for separating and quantifying analytes in complex biological matrices due to their ability to resolve the compound of interest from endogenous interferences. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in bioanalysis. mdpi.comtandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC method development for quantifying a compound like this compound in biological matrices involves selecting the appropriate stationary phase, mobile phase, and detection method. Reverse-phase HPLC, commonly utilizing C18 columns, is frequently employed for small molecules based on their hydrophobic properties. capes.gov.brijpsm.comnih.govnih.gov The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. capes.gov.brijpsm.comnih.govwho.int The ratio and gradient of these solvents are optimized to achieve adequate separation of the analyte from matrix components and potential metabolites. nih.govwho.intmdpi.com

Sample preparation is a crucial step in HPLC analysis of biological samples to remove proteins and other interfering substances. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). scirp.orgmdpi.comshimadzu.com.sg These techniques aim to isolate and concentrate the analyte before injection into the HPLC system. Detection is often achieved using UV-Visible spectrophotometry, provided the compound has a chromophore that absorbs in the UV-Vis range at a suitable wavelength. capes.gov.brijpsm.comnih.govnih.gov Diode array detection (DAD) can also be used to provide spectral information for peak identification and purity assessment. mdpi.com

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass spectrometry, often coupled with liquid chromatography (LC-MS or LC-MS/MS), offers high sensitivity, selectivity, and the ability to identify and quantify compounds and their metabolites in complex biological matrices. mdpi.comnih.govmdpi.comingentaconnect.comnih.govresearchgate.net LC-MS/MS, utilizing tandem mass spectrometry, is particularly powerful for bioanalysis due to its ability to perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). researchgate.netmdpi.comingentaconnect.comnih.govresearchgate.netaai.org This allows for the specific detection and quantification of the target analyte based on its unique fragmentation pattern, minimizing interference from the biological matrix. nih.govingentaconnect.com

The development of an LC-MS or LC-MS/MS method involves optimizing the ionization source (commonly electrospray ionization, ESI, for polar and semi-polar compounds), mass analyzer parameters, and chromatographic separation. mdpi.comnih.govaai.org Metabolite identification often involves acquiring full scan MS data and then using fragmentation (MS/MS or MSn) to elucidate the structures of potential metabolites. nih.govforth.gr Quantification is typically performed using a stable isotope-labeled internal standard or a closely related structural analog to account for matrix effects and variations in sample processing and instrument response. mdpi.comaai.org

Although specific LC-MS or LC-MS/MS methods for this compound were not found in the searched literature, these techniques are routinely applied to the analysis of small molecule drugs and their metabolites in biological samples for pharmacokinetic and metabolism studies. researchgate.netnih.gov For instance, LC-MS/MS methods have been developed and validated for the quantification of compounds like piperacillin (B28561) and its metabolites in plasma and other biological fluids, demonstrating the applicability of these techniques to similar compounds. mdpi.comingentaconnect.comresearchgate.netaai.org These methods often involve simple sample preparation steps like protein precipitation followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in MRM mode. mdpi.comingentaconnect.comaai.org

Spectroscopic and Spectrophotometric Methodologies for Research Applications

Spectroscopic and spectrophotometric techniques can also be utilized for the analysis of compounds, although they may offer lower selectivity compared to chromatographic methods when dealing with complex biological matrices. UV-Visible spectrophotometry measures the absorption of light by a substance at specific wavelengths and can be used for quantitative analysis if the compound has a suitable chromophore and there are no significant interferences from the matrix. mdpi.comtandfonline.comnih.govwho.intnih.govmdpi.comresearchgate.net

Other spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) or Raman spectroscopy, provide information about the vibrational modes of a molecule and can be used for identification and sometimes quantification, particularly in solid or less complex matrices. tandfonline.comnih.govnih.govcontactincontext.orgmdpi.commarionegri.it Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR that allows for direct analysis of solid or liquid samples. nih.govcontactincontext.org

While these spectroscopic methods can be valuable for characterizing the bulk drug substance or formulations, their direct application for quantifying low concentrations of a compound and its metabolites in biological fluids without prior separation is often limited by matrix interference. tandfonline.comnih.gov However, they can be used in conjunction with separation techniques or for specific applications like assessing drug stability in formulations. mdpi.comnih.govnih.govcontactincontext.orgmarionegri.it For example, UV spectrophotometry has been used for the determination of compounds like piperacillin, sometimes involving ion-pair complex formation to enhance detectability and extractability. mdpi.comwho.intmdpi.comresearchgate.net Raman and FT-IR spectroscopy have been explored for the analysis of drugs in formulations, including in the presence of excipients, demonstrating their potential for identification and quantification in suitable matrices. nih.govnih.govcontactincontext.orgmdpi.commarionegri.it

Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is a critical process required to ensure that a method is reliable and suitable for its intended purpose in preclinical and clinical studies. researchgate.netresearchgate.net Regulatory guidelines, such as those from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide comprehensive recommendations for validating bioanalytical methods. scirp.orgresearchgate.netnih.govmdpi.comingentaconnect.comresearchgate.netaai.org

Key validation parameters include:

Selectivity and Specificity: Demonstrating that the method can uniquely measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interfering substances. nih.govingentaconnect.com

Sensitivity: Determining the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately measured. nih.govingentaconnect.comaai.org

Accuracy: Assessing the closeness of the measured value to the true value. This is typically evaluated by analyzing quality control (QC) samples prepared at different concentrations. nih.govwho.intingentaconnect.comaai.org

Precision: Evaluating the reproducibility of the measurements. This is assessed by determining the within-run (intraday) and between-run (interday) variability. ijpsm.comnih.govwho.intingentaconnect.comaai.org

Linearity and Range: Establishing the concentration range over which the method provides a linear relationship between the analyte concentration and the instrument response. tandfonline.comijpsm.comnih.govwho.intaai.org

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte from the biological matrix. nih.govingentaconnect.com

Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions (e.g., at room temperature, refrigerated, frozen) and through freeze-thaw cycles. mdpi.com Matrix effects, which are the influence of the biological matrix on the ionization and detection of the analyte in MS-based methods, also need to be evaluated. ingentaconnect.com

Therapeutic Potential and Translational Research Avenues

Investigation of Piprozolin's Role in Specific Hepatobiliary Research Models

Research into this compound's effects has involved experimental animal models to understand its mechanism of action as a choleretic agent wikipedia.org. These studies aim to elucidate how this compound influences bile secretion and its impact on the hepatobiliary system. Experimental models, particularly in rodents like rats and mice, are commonly used to study biliary function and dysfunction explorationpub.comnih.gov. These models include techniques such as isolated perfused liver experiments and studies in bile duct cannulated animals, which are valuable tools for examining the biliary disposition of compounds nih.gov. The use of genetically modified rodent models deficient in specific transport proteins has further enhanced the understanding of the molecular processes involved in the excretion of substances into bile nih.gov. While the provided search results mention the use of animal models for studying biliary excretion and cholestasis in general, specific detailed research findings on this compound's role within these models were not extensively available in the immediate results. However, the principle of using such models is well-established in hepatobiliary research explorationpub.comnih.gov.

Exploration of Synergistic or Additive Effects with Other Choleretic Agents in Preclinical Settings

The concept of synergistic or additive effects involves the interaction of multiple substances to produce a combined effect greater than the sum of their individual effects odmu.edu.ua. In the context of choleretic agents, exploring such interactions could lead to enhanced therapeutic outcomes in conditions requiring increased bile flow. Preclinical studies often investigate these combinations to identify potentially more effective treatments. While the search results discuss synergistic and additive effects in the context of other therapeutic areas, such as antibiotics and herbal formulations researchgate.netmdpi-res.comresearchgate.netscience.gov, specific preclinical research detailing synergistic or additive effects of this compound with other choleretic agents was not found within the provided snippets. However, the general principle of investigating such combinations in preclinical settings to improve therapeutic efficiency is a recognized approach in pharmacological research researchgate.net.

Potential Research Applications in Experimental Models of Cholestatic Conditions

Cholestasis is a condition characterized by impaired bile flow, which can lead to the accumulation of bile acids and other substances in the liver, causing liver damage explorationpub.comaopwiki.orgnews-medical.net. Experimental models of cholestasis are crucial for understanding the pathophysiology of this condition and evaluating potential therapeutic interventions explorationpub.comnih.gov. Various experimental models exist, including bile duct ligation (BDL) in rats and mice, which mimics extrahepatic obstructive cholestasis, and models induced by specific compounds like alpha-naphthylisothiocyanate or 3,5-diethoxycarbonyl-1,4-dihydrocollidine explorationpub.comnih.gov. These models allow researchers to study the mechanisms underlying cholestasis and assess the efficacy of choleretic agents like this compound in restoring bile flow and mitigating liver injury explorationpub.comnews-medical.netnih.gov. Given this compound's known choleretic activity, there is potential for research to investigate its effects in these experimental models of cholestasis to determine if it can ameliorate the impaired bile flow and associated liver damage. While the search results provide information on experimental models of cholestasis and the use of other agents like ursodeoxycholic acid (UDCA) in these models explorationpub.comnews-medical.netnih.gov, specific studies detailing the application of this compound in these exact models were not prominently featured. Nevertheless, the rationale for exploring this compound in such models is based on its fundamental pharmacological action as a choleretic.

Future Directions and Emerging Research Perspectives

Application of Advanced Omics Technologies in Piprozolin Research

The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for elucidating the comprehensive biological effects of this compound. Omics approaches provide a holistic view of molecular changes within biological systems in response to a compound nih.gov.

Genomics and Transcriptomics: Studying changes in gene expression (transcriptomics) in liver and biliary cells upon this compound administration could reveal the genetic pathways and regulatory networks involved in its choleretic action. While the primary mechanism might be understood, transcriptomics could uncover secondary effects or adaptive responses. Genomics could potentially identify genetic variations that influence individual responses to this compound, although this is less likely to be a primary focus given the compound's history.

Proteomics: Proteomic analysis could identify the specific proteins, including transporters, enzymes, and signaling molecules, whose expression levels or modifications are altered by this compound. This could provide a more direct link between gene expression changes and functional outcomes in bile production and flow.

Metabolomics: Metabolomics, the study of the complete set of metabolites in a biological sample, could offer insights into how this compound affects metabolic pathways related to bile acid synthesis, transport, and conjugation. mdpi.com Changes in the profile of bile acids and other related metabolites could directly reflect the efficacy and impact of this compound on biliary homeostasis. mdpi.com

Integrating data from these different omics layers could provide a systems-level understanding of this compound's effects, potentially identifying novel targets or pathways influenced by the compound. nih.govrna-seqblog.com

Computational Modeling and Simulation for Predictive Pharmacology and Metabolism

Computational modeling and simulation techniques can play a crucial role in predicting the pharmacological behavior and metabolic fate of this compound. These in silico methods can complement experimental studies and reduce the need for extensive in vitro and in vivo testing. gatech.edudtic.milmdpi.com

Pharmacokinetic (PK) Modeling: Building computational PK models based on existing and new experimental data can help predict this compound's absorption, distribution, metabolism, and excretion (ADME) in different physiological states. dtic.milbohrium.com This is particularly relevant for understanding its biliary excretion and potential enterohepatic circulation. nih.gov

Pharmacodynamic (PD) Modeling: Integrating PK models with PD models that describe the relationship between this compound concentration and its choleretic effect can allow for the prediction of optimal exposure levels for desired outcomes.

Metabolic Modeling: Genome-scale metabolic models (GSMMs) or more focused metabolic pathway models could be used to simulate how this compound or its metabolites interact with hepatic metabolic networks. gatech.edumdpi.com This could help predict potential metabolic transformations and identify enzymes involved in its biotransformation. researchgate.net While this compound metabolism has been studied, computational models could offer a predictive framework for understanding variability in metabolism. drugfuture.comopentargets.org

Molecular Dynamics Simulations: At a more detailed level, molecular dynamics simulations could be used to study the interaction of this compound with specific target proteins, such as transporters involved in bile acid or organic anion transport, potentially shedding light on its mechanism of action at a molecular level.

These computational approaches can help generate hypotheses, optimize experimental designs, and potentially predict efficacy and variability in response.

Novel Preclinical Models for Understanding this compound's Biliary Effects

While traditional animal models have been used to study this compound drugfuture.com, novel preclinical models offer potentially more relevant and sophisticated systems for understanding its biliary effects.

Humanized Liver Models: Utilizing human hepatocytes in 2D or 3D culture systems, including sandwich-cultured hepatocytes that form bile canaliculi, can provide a more accurate representation of human hepatic uptake and biliary excretion. unc.edu These models can be used to study this compound's interaction with human transporters and metabolic enzymes. unc.edu

Organ-on-a-Chip Systems: Microfluidic systems that mimic the liver and biliary tree architecture can allow for the study of bile flow dynamics and the effects of this compound in a more physiologically relevant context than standard cell cultures.

Genetically Engineered Animal Models: While traditional rodent models exist drugfuture.com, genetically engineered models that overexpression or lack specific human bile acid transporters or metabolic enzymes could help dissect the precise pathways through which this compound exerts its effects and is metabolized. nih.gov However, species differences in biliary excretion are important to consider. nih.gov

These novel models can provide more translatable data for predicting human responses to this compound and understanding its impact on biliary function.

Integration of this compound Research within Broader Studies of Biliary Homeostasis and Liver Physiology

Future research on this compound should be integrated into broader studies of biliary homeostasis and liver physiology. Understanding how this compound interacts with the complex regulatory networks governing bile acid synthesis, transport, and signaling is crucial. uth.edunih.govnih.gov

Bile Acid Signaling Pathways: Investigating how this compound influences nuclear receptors (e.g., FXR, PXR) and other signaling molecules involved in bile acid regulation could reveal its broader impact on liver metabolic function. uth.edunih.gov

Role in Liver Diseases: While this compound has been used as a choleretic drugfuture.comwikipedia.org, further research could explore its potential therapeutic role or impact in the context of specific liver diseases characterized by cholestasis or dysregulated bile acid metabolism. uth.edunih.gov

By integrating this compound research within this broader context, a more comprehensive understanding of its pharmacological profile and potential therapeutic utility can be achieved.

Q & A

Q. What experimental models are most suitable for studying Piprozolin’s choleretic activity?

Methodological Guidance: Use bile duct-cannulated animal models (e.g., rats or dogs) to measure bile flow rates and composition before and after this compound administration. Include control groups receiving standard choleretics (e.g., ursodeoxycholic acid) for comparison. Measure biochemical markers like bile acid secretion and cholesterol solubility . For in vitro validation, employ hepatocyte or cholangiocyte cultures to assess cellular bile acid transport mechanisms via fluorescence-based assays .

Q. How can researchers design safety protocols for handling this compound in laboratory settings?

Methodological Guidance: Follow OSHA-compliant PPE guidelines: use nitrile gloves (tested for chemical permeation), lab coats with chemical-resistant aprons, and fume hoods for powder handling. Conduct acute toxicity assays (e.g., LD50 in rodents) to establish exposure limits. Reference Safety Data Sheets (SDS) for spill management and disposal .

Q. What pharmacokinetic parameters should be prioritized in this compound studies?

Methodological Guidance: Focus on bioavailability studies using HPLC or LC-MS to quantify plasma concentrations post-oral/IV administration in preclinical models. Calculate key metrics: Cmax, Tmax, half-life, and volume of distribution. Compare results across species to identify interspecies metabolic differences .

Advanced Research Questions

Q. How can contradictory findings about this compound’s oxidative enzyme modulation be resolved?

Methodological Guidance: Apply contradiction analysis frameworks:

- Compare experimental conditions (e.g., dose ranges: notes "high doses" induce mild oxidative enzyme activity).

- Conduct dose-response studies with standardized assays (e.g., catalase/SOD activity measurements).

- Use transcriptomic profiling (RNA-seq) to identify dose-dependent gene expression patterns in hepatic tissues .

Q. What molecular interactions underlie this compound’s therapeutic effects on bile acid homeostasis?

Methodological Guidance: Employ molecular docking simulations to predict this compound’s binding affinity to bile acid receptors (e.g., FXR, TGR5). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Pair with siRNA knockdown models to confirm receptor-specific mechanisms .

Q. How can longitudinal studies optimize this compound’s dosing regimens for chronic cholestasis?

Methodological Guidance: Design a 12-month rodent study with staggered dosing groups (e.g., 50 mg/kg vs. 100 mg/kg daily). Monitor liver histopathology (H&E staining), serum ALT/AST, and bile acid profiles monthly. Use mixed-effects models to analyze time-dependent efficacy and toxicity .

Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical trials involving this compound?

- Population (P): Patients with primary biliary cholangitis (Stage I-II).

- Intervention (I): Oral this compound (500 mg/day).

- Comparison (C): Ursodeoxycholic acid (13–15 mg/kg/day).

- Outcome (O): Normalization of serum ALP levels at 6 months.

- Time (T): 12-month follow-up. Rationale: This structure ensures alignment with regulatory requirements and facilitates meta-analysis integration .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

Methodological Guidance: Use nonlinear regression (e.g., sigmoidal Emax models) to quantify efficacy thresholds. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For skewed data (e.g., bile acid concentrations), implement non-parametric Wilcoxon signed-rank tests .

Data Contradiction and Validation Strategies

Q. How to address discrepancies between in vitro and in vivo data on this compound’s hepatoprotective effects?

Q. What quality control measures ensure reproducibility in this compound synthesis studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.